Ethyl (4-(3-oxomorpholino)phenyl)carbamate

Pharmaceutical Analytical Impurity USP Reference Standard ANDA Method Validation

Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 1327778-39-1), systematically named carbamic acid, N-[4-(3-oxo-4-morpholinyl)phenyl]-, ethyl ester, is a synthetic carbamate derivative bearing a 3-oxomorpholino substituent on the phenyl ring. With a molecular formula of C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol, the compound is primarily recognized as Rivaroxaban Intermediate 2—a critical building block in the synthesis of the oral Factor Xa inhibitor Rivaroxaban (Xarelto).

Molecular Formula C13H16N2O4
Molecular Weight 264.281
CAS No. 1327778-39-1
Cat. No. B577993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(3-oxomorpholino)phenyl)carbamate
CAS1327778-39-1
Molecular FormulaC13H16N2O4
Molecular Weight264.281
Structural Identifiers
SMILESCCOC(=O)NC1=CC=C(C=C1)N2CCOCC2=O
InChIInChI=1S/C13H16N2O4/c1-2-19-13(17)14-10-3-5-11(6-4-10)15-7-8-18-9-12(15)16/h3-6H,2,7-9H2,1H3,(H,14,17)
InChIKeyPRRDMWLECDTUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 1327778-39-1): Procurement-Grade Rivaroxaban Intermediate and USP-Recognized Analytical Reference Material


Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 1327778-39-1), systematically named carbamic acid, N-[4-(3-oxo-4-morpholinyl)phenyl]-, ethyl ester, is a synthetic carbamate derivative bearing a 3-oxomorpholino substituent on the phenyl ring . With a molecular formula of C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol, the compound is primarily recognized as Rivaroxaban Intermediate 2—a critical building block in the synthesis of the oral Factor Xa inhibitor Rivaroxaban (Xarelto) . It is catalogued by the United States Pharmacopeia (USP) as a Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A02250, supplied as a 25 mg reference standard for analytical method development, method validation, and quality control applications in ANDA submissions and commercial production . The compound exhibits limited aqueous solubility (2.4 g/L at 25 °C), a predicted density of 1.287 ± 0.06 g/cm³, and a predicted boiling point of 461.5 ± 40.0 °C .

Why Ethyl (4-(3-oxomorpholino)phenyl)carbamate Cannot Be Replaced by Its Benzyl or Methyl Carbamate Analogs in Regulated Rivaroxaban Synthesis and Analysis


Substituting Ethyl (4-(3-oxomorpholino)phenyl)carbamate with a close carbamate analog—such as the benzyl ester (CAS 1313613-18-1, MW 326.35) or the methyl carbamate Desthiophene Rivaroxaban analog (CAS 1838139-08-4)—introduces orthogonal deprotection chemistry, altered chromatographic retention, and distinct impurity profiles that disrupt both the synthetic route and the analytical traceability mandated by pharmacopeial monographs [1]. In the dominant Rivaroxaban synthetic pathway, the ethyl carbamate serves as a transient protecting group for the aniline nitrogen prior to oxazolidinone cyclization; switching to a benzyl carbamate would require hydrogenolysis conditions incompatible with other functional groups, while a methyl carbamate alters the steric and electronic environment during the key ring-closure step, potentially shifting reaction yields and impurity distributions [2]. From a regulatory standpoint, only the ethyl carbamate derivative is recognized by the USP as a defined Pharmaceutical Analytical Impurity (PAI Catalog No. 1A02250) with a certified purity benchmark (97.47% for the R-2917 reference standard), meaning that any substituted analog lacks the compendial identity necessary for validated analytical methods supporting ANDA filings [3]. These compound-specific structural and regulatory features make generic interchange scientifically indefensible.

Quantitative Differentiation Evidence: Ethyl (4-(3-oxomorpholino)phenyl)carbamate vs. Closest Analogs


USP Compendial Recognition vs. Non-Compendial Analogs: Regulatory-Grade Identity for ANDA Submission

Ethyl (4-(3-oxomorpholino)phenyl)carbamate is the only 3-oxomorpholino-phenyl carbamate derivative catalogued by the United States Pharmacopeia as a Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A02250, priced at $525.00 per 25 mg unit . In contrast, the benzyl analog (CAS 1313613-18-1, N-[4-(3-oxo-4-morpholinyl)phenyl]carbamic acid phenylmethyl ester) and the Desthiophene Rivaroxaban Methylcarbamate Analog (CAS 1838139-08-4) are not listed as USP PAI or USP Reference Standard materials . The certified purity of the R-2917 reference standard lot of the target compound is 97.47%, as verified by HPLC, ¹H-NMR, and MS characterization [1].

Pharmaceutical Analytical Impurity USP Reference Standard ANDA Method Validation

Molecular Weight and Physical Property Differentiation vs. Benzyl Carbamate Analog for Chromatographic Method Selectivity

The ethyl carbamate target compound (MW 264.28 g/mol) is significantly lighter than the benzyl carbamate analog (CAS 1313613-18-1, MW 326.35 g/mol), representing a 62.07 g/mol (19.0%) mass difference that translates into distinct chromatographic retention behavior . The target compound has a predicted polar surface area (PSA) of 67.87 Ų and aqueous solubility of 2.4 g/L at 25 °C, whereas the benzyl analog, with its additional phenyl ring, exhibits higher logP and lower aqueous solubility, requiring different mobile phase conditions for HPLC separation . The target compound's predicted density of 1.287 ± 0.06 g/cm³ and boiling point of 461.5 ± 40.0 °C also differ from the benzyl analog, affecting both purification strategy (distillation vs. recrystallization) and storage classification .

Physicochemical Characterization Chromatographic Retention Prediction Intermediate Selection

Commercial Purity Tier Differentiation: 98–99% Industrial Grade vs. 97.47% Certified Reference Standard

The target compound is commercially available across a purity gradient that directly maps to intended application: industrial/research grades at ≥95% (BOC Sciences, CAT: 1327778-39-1), 98% (Leyan, Catalog 1805969; Aefachem), and 99% (Hubei Qifei Pharmaceutical, industrial scale), while the certified reference standard (R-2917) is characterized at 97.47% with full COA documentation including HPLC chromatographic purity, ¹H-NMR, and MS . In contrast, the benzyl analog (CAS 1313613-18-1) is typically offered at 95%+ purity (Bidepharm) without a corresponding USP-certified reference standard tier [1]. The 4-(4-aminophenyl)morpholin-3-one comparator (CAS 438056-69-0), an upstream intermediate, is commercially offered at 99% purity but lacks the carbamate protecting group that defines the Intermediate-2 stage compound [2].

Purity Specification Procurement Grade Selection Reference Standard vs. Research Grade

Synthetic Pathway Role: Ethyl Carbamate as the Optimal Protecting Group Strategy for Oxazolidinone Cyclization

In the patent-described synthesis of Rivaroxaban, 4-(4-isocyanatophenyl)morpholin-3-one (Compound II) undergoes Lewis acid-catalyzed cyclization with an (S)-epoxy compound (III) bearing an amino protecting group to form the oxazolidinone ring [1]. The ethyl carbamate protecting group on the target compound is specifically designed to be cleaved under conditions that preserve the stereochemical integrity of the oxazolidinone, whereas alternative protecting groups (benzyl carbamate requiring hydrogenolysis, or tert-butyl carbamate requiring strong acid) introduce risks of epimerization at the C-5 chiral center or decomposition of the morpholinone ring [2]. The patent EP2837628A1 explicitly identifies this intermediate as critical, with optimized reaction parameters (temperature: 100–140 °C; Lewis acid molar ratio: 0.09–0.11 relative to Compound II; solvent: 18–20 mL per gram of Compound II) to achieve high efficiency and ease of purification [3].

Synthetic Intermediate Strategy Protecting Group Chemistry Rivaroxaban Manufacturing Route

Pharmacopeial Impurity Nomenclature Identity: Defined as Rivaroxaban Impurity R-2917 with Specific CAS Registry

The target compound is unambiguously identified in regulatory contexts as Rivaroxaban Impurity R-2917 (CAS 1327778-39-1) and as USP Rivaroxaban Ethyl Carbamate (Catalog 1A02250), establishing a 1:1 correspondence between the chemical entity and its compendial identity [1]. This is distinct from other 3-oxomorpholino-phenyl derivatives that appear at different positions in the Rivaroxaban impurity profile: Impurity 95 (Ethyl (S)-(3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl)(4-(3-oxomorpholino)phenyl)carbamate, MW 467.5, no CAS assigned) and Impurity 109 (synonymous with the target compound but assigned a different impurity number in some vendor catalogs) [2]. The validated stability-indicating RP-HPLC method developed by Al-Naimi et al. (2025) resolves multiple process-related impurities with distinct retention times (Impurity G at 2.79 min, Impurity D at 3.50 min, Impurity H at 5.32 min, Impurity C at 6.14 min, Impurity E at 8.36 min, Impurity A at 9.03 min, Impurity F at 9.49 min) under isocratic conditions (30:70 acetonitrile:phosphate buffer, pH 2.9, C18 column, 249 nm detection), though the specific retention time for the ethyl carbamate impurity was not individually assigned in that study [3].

Impurity Profiling Pharmacopeial Nomenclature Regulatory Reference Standard

Recommended Procurement and Application Scenarios for Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 1327778-39-1)


ANDA Analytical Method Validation: USP-Recognized Impurity Reference Standard for Rivaroxaban Generic Development

Procure USP PAI Catalog No. 1A02250 (25 mg, $525.00) as the primary reference standard for HPLC method validation in support of Abbreviated New Drug Applications (ANDAs) for generic Rivaroxaban. The certified purity of 97.47% (R-2917 lot), combined with full COA documentation (HPLC, ¹H-NMR, MS), satisfies the identity and purity requirements of ICH Q2(R1) and USP38-NF33 guidelines . Use this standard for system suitability testing, specificity demonstration (resolution from Rivaroxaban API peak), linearity assessment, and accuracy/recovery studies (98.6–103.4% recovery with %RSD < 2% as demonstrated in validated RP-HPLC methods) [1]. This is the only carbamate-class Rivaroxaban intermediate with USP recognition, making it irreplaceable for compendial method compliance.

Industrial-Scale Rivaroxaban Intermediate Manufacturing: Bulk Procurement at 99% Purity for API Synthesis

Source industrial-grade Ethyl (4-(3-oxomorpholino)phenyl)carbamate at 98–99% purity (Hubei Qifei Pharmaceutical, 25 kg packaging) for use as Rivaroxaban Intermediate 2 in the Lewis acid-catalyzed cyclization step with (S)-epoxy compound III . The optimized patent conditions (ethyl acetate or butyl acetate solvent, 18–20 mL/g, LiBr catalyst at 0.09–0.11 molar ratio, 115–125 °C reaction temperature) are explicitly designed for this intermediate to achieve high efficiency with simple suction filtration workup, avoiding column chromatography [1]. The compound's predicted boiling point of 461.5 °C and flash point of 232.9 °C inform storage classification (combustible solids, WGK 3) and safe handling protocols in multi-kilogram manufacturing campaigns.

Forced Degradation and Stability-Indicating Method Development: Impurity Spiking Studies

Use the target compound as an authenticated impurity spike in forced degradation studies of Rivaroxaban API under ICH Q1A(R2) stress conditions (acid hydrolysis: 0.01 N HCl, 75 °C, 24 h; base hydrolysis: 0.01 N NaOH, 75 °C, 1 h; oxidative: 0.05% H₂O₂, 75 °C, 24 h) . The validated isocratic RP-HPLC method (C18 Thermo Hypersil ODS column, 4.6 × 250 mm, 5 µm; mobile phase 30:70 acetonitrile:25 mM KH₂PO₄ pH 2.9; flow rate 1.0 mL/min; detection at 249 nm; LOD 0.30 ppm, LOQ 1.0 ppm for Rivaroxaban) provides a framework for determining the relative retention time of this intermediate-stage impurity against the Rivaroxaban parent peak and other process-related impurities (G, D, H, C, E, A, F) [1]. The compound's aqueous solubility of 2.4 g/L at 25 °C supports direct preparation of spiking solutions without co-solvent interference.

Synthetic Route Scouting and Process Chemistry Optimization: Comparative Intermediate Evaluation

Employ this compound as the benchmark ethyl carbamate intermediate when evaluating alternative synthetic routes to Rivaroxaban or related oxazolidinone Factor Xa inhibitors . Comparative assessment against the benzyl carbamate analog (CAS 1313613-18-1) and the methyl carbamate Desthiophene analog (CAS 1838139-08-4) should focus on: (a) cyclization yield and impurity profile under standardized Lewis acid conditions, (b) deprotection efficiency and stereochemical integrity of the resulting oxazolidinone, and (c) overall process mass intensity (PMI). The comprehensive review by Mladentsev et al. (Org. Process Res. Dev. 2022) provides a framework for such head-to-head intermediate comparisons across published synthetic routes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (4-(3-oxomorpholino)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.